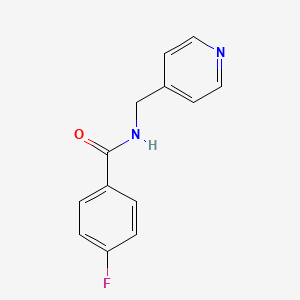
4-fluoro-N-(4-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(4-pyridinylmethyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PFB is a small molecule that belongs to the class of benzamides and is synthesized through a multi-step process.
作用机制
4-fluoro-N-(4-pyridinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist by binding to the receptor and blocking the action of dopamine. This results in a decrease in the release of dopamine in the brain, which is believed to be responsible for the antipsychotic effects of 4-fluoro-N-(4-pyridinylmethyl)benzamide. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(4-pyridinylmethyl)benzamide has a number of biochemical and physiological effects, including a decrease in dopamine release, an increase in serotonin release, and a decrease in the production of pro-inflammatory cytokines. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have a low affinity for other dopamine receptors, which reduces the risk of side effects associated with other antipsychotic drugs.
实验室实验的优点和局限性
One of the main advantages of 4-fluoro-N-(4-pyridinylmethyl)benzamide is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of 4-fluoro-N-(4-pyridinylmethyl)benzamide is its relatively low potency compared to other antipsychotic drugs.
未来方向
There are several future directions for the study of 4-fluoro-N-(4-pyridinylmethyl)benzamide, including the development of more potent analogs, the investigation of its potential as an antidepressant and anti-inflammatory agent, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of 4-fluoro-N-(4-pyridinylmethyl)benzamide in clinical trials.
合成方法
The synthesis of 4-fluoro-N-(4-pyridinylmethyl)benzamide involves several steps, including the formation of the pyridine ring and the introduction of the fluorine atom. The process starts with the reaction of 4-chloromethylbenzoic acid with pyridine to form 4-pyridinylmethylbenzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form 4-pyridinylmethylbenzamide. Finally, the fluorine atom is introduced through a substitution reaction using a fluorinating agent such as TMSF.
科学研究应用
4-fluoro-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, including as an antipsychotic, antidepressant, and anti-inflammatory agent. Studies have shown that 4-fluoro-N-(4-pyridinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHGJWWGAIYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386100 |
Source


|
| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
CAS RN |
63825-03-6 |
Source


|
| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methylbenzamide](/img/structure/B5205955.png)
![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)